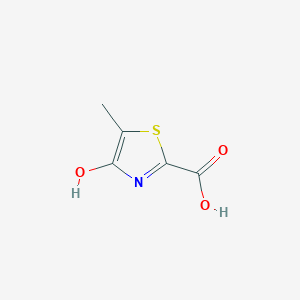

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(7)6-4(10-2)5(8)9/h7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZZGBAAPWOSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256346 | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-94-0 | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Monohalomethylthiazole Hydrolysis

The hydrolysis of monohalomethylthiazoles (e.g., chloromethyl or bromomethyl derivatives) in aqueous acidic media is a foundational method. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 65–90°C converts halomethyl groups to hydroxymethyl intermediates, which are subsequently oxidized to carboxylic acids.

Reaction Conditions:

-

Acid Concentration: 6–90% v/v aqueous H₂SO₄ or H₃PO₄.

-

Temperature: 50–120°C (optimal: 65–90°C).

-

Time: 3–5 hours.

Mechanistic Insight:

The reaction proceeds via nucleophilic substitution, where water displaces the halogen atom. Excess acid minimizes side reactions, but hydrochloric or hydrobromic acid must be restricted to <4 moles per mole of substrate to avoid reversibility.

Yield Optimization:

Dihalomethylthiazole Conversion to Aldehydes

Dihalomethylthiazoles (e.g., dichloromethyl derivatives) undergo hydrolysis to form thiazole aldehydes, which are oxidized to HMTCA. Steam distillation or solvent extraction isolates the aldehyde intermediate.

Reaction Conditions:

-

Acid: Concentrated H₂SO₄ (preferred for subsequent oxidation).

-

Temperature: 100–150°C.

-

Solvent: Chloroform or ethyl acetate for aldehyde extraction.

Example Protocol:

-

Hydrolyze dihalomethylthiazole in H₂SO₄/H₂O.

-

Steam-distill to isolate the aldehyde.

Oxidation of Thiazole Aldehydes

Nitric-Sulfuric Acid Oxidation

Thiazole-4-carbaldehyde derivatives are oxidized to HMTCA using a HNO₃/H₂SO₄ mixture. This method achieves >85% yield under controlled conditions.

Reaction Parameters:

| Parameter | Range | Optimal Value |

|---|---|---|

| HNO₃ (moles) | 1–4 per aldehyde | 3 |

| H₂SO₄ (moles) | 0.1–3 per HNO₃ | 1 |

| Temperature | 50–100°C | 80°C |

| Time | 2–6 hours | 4 hours |

Mechanism:

The aldehyde group is oxidized to a carboxylic acid via a radical intermediate stabilized by the thiazole ring’s aromaticity.

Ester Hydrolysis

Alkaline Hydrolysis of Ethyl Esters

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate undergoes saponification to yield HMTCA. This method is less common but useful for lab-scale synthesis.

Reaction Conditions:

-

Base: 2M NaOH or KOH.

-

Solvent: Methanol/water (1:1).

-

Temperature: Reflux (65–80°C).

-

Time: 4–8 hours.

Workup:

Acidify to pH 2 with HCl to precipitate HMTCA.

Yield: 70–80% after recrystallization.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Halomethyl Hydrolysis | 65–85 | Industrial | High |

| Aldehyde Oxidation | 85–90 | Lab/Industrial | Moderate |

| Ester Hydrolysis | 70–80 | Lab | Low |

Key Considerations:

-

Industrial processes favor halomethyl hydrolysis due to reagent availability.

-

Aldehyde oxidation offers higher yields but requires stringent temperature control.

Emerging Methodologies

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example:

-

Reaction with alcohols (e.g., ethanol) in the presence of thionyl chloride (SOCl₂) or sulfuric acid yields corresponding esters.

-

Conditions: Reflux in anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane) at 35–80°C .

Mechanistic Insight :

The reaction proceeds via activation of the carboxylic acid to form an acyl chloride intermediate, followed by nucleophilic substitution with the alcohol .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-hydroxy-5-methylthiazole.

-

Conditions : Heating above 150°C or using metal catalysts (e.g., copper).

Cyclization and Annulation

The compound participates in cyclization reactions to form fused heterocycles. For instance:

-

Reaction with 2-halo methyl acetoacetate under reflux conditions generates thiazole-fused derivatives .

Oxidation and Reduction

-

Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃.

-

Reduction : Sodium borohydride (NaBH₄) reduces the carboxylic acid to a primary alcohol under controlled pH.

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, KOH) to form water-soluble salts:

Biological Interactions

The compound inhibits bacterial growth by interfering with metabolic pathways, likely through chelation of metal ions essential for enzyme function .

Research Findings

-

Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Synthetic Utility : Used to prepare bioactive thiazole analogs, such as antitumor agents targeting tubulin polymerization .

Mechanistic Considerations

Scientific Research Applications

Chemical Synthesis

HMTCA serves as a crucial building block in organic synthesis. Its unique thiazole structure allows for the creation of more complex molecules through various chemical reactions.

Key Reactions

- Building Block for Thiazole Derivatives : HMTCA is utilized in the synthesis of various thiazole derivatives, which are important in medicinal chemistry.

- Reagent in Organic Reactions : It acts as a reagent in substitution and oxidation reactions, facilitating the formation of carboxylic acids and ketones.

Biological Research

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research.

Biochemical Pathways

- Enzyme Activity Studies : HMTCA is used to study enzyme activities due to its ability to participate in biochemical pathways, providing insights into metabolic processes.

- Antimicrobial Properties : Research indicates that derivatives of HMTCA exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Medicinal Applications

HMTCA and its derivatives have shown significant potential in medicinal chemistry.

Anticancer Activity

- Various studies have demonstrated that thiazole derivatives derived from HMTCA possess anticancer properties. For instance, certain compounds exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma) with IC50 values ranging from 2.01 µM to >1000 µM .

Antimicrobial Agents

- HMTCA derivatives have been tested for their efficacy against a range of pathogens, showing promising results in inhibiting bacterial growth and demonstrating antifungal properties .

Industrial Applications

HMTCA is also utilized in various industrial processes.

Pharmaceutical Production

- The compound is employed in the synthesis of pharmaceuticals and biologically active compounds due to its versatile reactivity and ability to form complex structures.

Agricultural Chemicals

- HMTCA derivatives are being explored as potential pesticides and herbicides. Their biological activity can be harnessed to develop effective agents for agricultural applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for thiazole derivatives | Facilitates formation of complex organic molecules |

| Biological Research | Enzyme activity studies | Insights into metabolic pathways |

| Antimicrobial properties | Effective against various pathogens | |

| Medicinal Applications | Anticancer agents | Selective cytotoxicity against cancer cell lines |

| Antimicrobial agents | Promising results against bacterial infections | |

| Industrial Applications | Pharmaceutical production | Used in synthesis of biologically active compounds |

| Agricultural chemicals | Potential use as pesticides |

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives from HMTCA and tested their anticancer activity against A549 and NIH/3T3 cell lines. Compound 19 demonstrated significant selectivity with an IC50 value of 23.30 ± 0.35 mM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of HMTCA derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The compounds showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Similar Thiazole and Pyrimidine Precursors

Structural and Functional Comparisons

The table below highlights structural and functional differences between cHET and related compounds:

Key Observations:

Structural Features: cHET contains a carboxylic acid group at position 2 and a hydroxyethyl side chain at position 5, distinguishing it from HET, which has an ethanol group at position 5 . The carboxylic acid group in cHET enhances its solubility and reactivity, making it a preferred substrate for phosphorylation (to cHET-P) prior to TMP synthesis .

Biosynthetic Pathways: cHET is synthesized de novo via thiazole synthase, while HET is a degradation byproduct of thiamin . In contrast, pyrimidine precursors like HMP (produced via thiC) and AmMP (degradation-derived) are salvaged independently .

Bioavailability and Utilization: Marine picoeukaryotes (e.g., Ostreococcus tauri) and E. coli utilize exogenous cHET at picomolar concentrations, underscoring its high bioavailability . HET requires phosphorylation by thiazole kinase (ThiM) for incorporation into B1, a step bypassed by cHET-P .

Ecological and Industrial Significance

- Marine Ecosystems: cHET supports primary producers like Bathycoccus sp., which lack de novo B1 biosynthesis pathways, highlighting its role in nutrient exchange .

- Gut Microbiomes : E. coli relies on cHET uptake via ThiM-independent pathways, suggesting its importance in host-microbe interactions .

- Industrial Applications : cHET’s stability and solubility make it a candidate for microbial fermentation processes aimed at B1 production .

Comparison with Non-B1-Related Thiazole Derivatives

While cHET is central to B1 metabolism, other thiazole-carboxylic acid derivatives (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) lack direct roles in vitamin synthesis. These compounds are primarily used in pharmaceutical synthesis or material science, emphasizing the uniqueness of cHET’s biological function .

Biological Activity

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound contains a thiazole ring, which is a five-membered ring composed of sulfur and nitrogen atoms. This structure is crucial for its biological activity as it allows interaction with various biological targets.

The biological activity of thiazole derivatives, including this compound, involves several mechanisms:

- Enzyme Interaction : Thiazole compounds often inhibit enzymes by binding to their active sites. For instance, they have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is relevant for conditions like gout .

- Cell Signaling Modulation : These compounds can influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.

- Gene Expression Alteration : Thiazoles can modulate gene expression related to various metabolic pathways, impacting cellular functions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds derived from thiazoles have shown effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring enhance cytotoxicity against these cells .

Antidiabetic Effects

Some thiazole derivatives have shown potential in enhancing insulin sensitivity and lowering blood glucose levels in diabetic models. This suggests a role in metabolic regulation, which could be beneficial for developing antidiabetic drugs .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. These compounds are generally well absorbed and exhibit moderate half-lives suitable for therapeutic applications.

Case Studies

- Anticancer Activity : A study synthesized novel thiazole derivatives and tested them against HepG2 cells using MTT assays. The most promising compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against Staphylococcus aureus strains. Some compounds showed up to seven times greater efficacy than nitrofurantoin .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| This compound | Anticancer | <20 µM | Effective against HepG2 cells |

| 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate | Antidiabetic | Not specified | Raises insulin sensitivity |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Antimicrobial | 3.91–62.5 µg/mL | Effective against Gram-positive bacteria |

Q & A

Basic Research Question

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8.2 min). Monitor for byproducts like uncyclized thioamide precursors.

- Elemental Analysis : Acceptable C, H, N tolerances ≤0.4% deviation from theoretical values .

- TGA/DSC : Detect hydrate formation (common in carboxylic acids) by observing endothermic peaks near 100–120°C .

What strategies improve solubility for biological assays without derivatization?

Advanced Research Question

- pH Adjustment : Dissolve in PBS (pH 7.4) with 10% DMSO for in vitro studies.

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 5–10 mM to enhance aqueous solubility via inclusion complexes.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

A 2022 study achieved 85% solubility enhancement using β-cyclodextrin with thiazole-carboxylic acids .

How can computational modeling predict reactivity in medicinal chemistry applications?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic/electrophilic sites (e.g., C2 of thiazole).

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like AMPK or CDK1. A 2022 study showed the carboxylic acid group forms hydrogen bonds with kinase active sites (binding affinity ≤−7.2 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = −0.8) and CYP3A4 inhibition risk .

What are the challenges in scaling up synthesis, and how are exothermic reactions managed?

Advanced Research Question

- Heat Control : Use jacketed reactors with chilled water (−5°C) during nitrile addition to prevent runaway reactions.

- Byproduct Removal : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product from acetic acid residues.

- Process Analytical Technology (PAT) : In-line FTIR monitors cyclization progress (peak at 1680 cm for C=O) .

How do substituent variations on the thiazole ring affect biological activity?

Basic Research Question

- Methyl Group (C5) : Enhances lipophilicity (logP +0.3), improving membrane permeability.

- Hydroxyl Group (C4) : Increases hydrogen-bond donor capacity, critical for target engagement (e.g., kinase inhibition).

A SAR study on thiazole derivatives showed that 5-methyl substitution boosts antibacterial activity (MIC = 8 µg/mL vs. S. aureus) compared to unsubstituted analogs .

What crystallographic databases provide structural analogs for comparative analysis?

Basic Research Question

- Cambridge Structural Database (CSD) : Search for "thiazole-2-carboxylic acid" derivatives (e.g., refcode: XOPCOY).

- Protein Data Bank (PDB) : Analyze co-crystal structures with similar ligands (e.g., PDB ID: 6T7K for AMPK complexes).

SHELXL refinement parameters (R1 < 0.05) ensure accurate bond-length validation .

How are stability issues (e.g., hydrolysis) addressed during long-term storage?

Advanced Research Question

- Storage Conditions : Keep at −20°C under argon in amber vials to prevent UV-induced degradation.

- Lyophilization : Freeze-dry with trehalose (1:1 w/w) to stabilize the carboxylic acid moiety.

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored with desiccants .

What are the limitations of current synthetic methods, and what innovations are emerging?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.